3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Overview
Description
Preparation Methods
The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be achieved through several routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often utilize catalyst-free and microwave-assisted techniques to enhance efficiency and yield .
Chemical Reactions Analysis
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine can yield 3,5-disubstituted isoxazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its diverse biological activities make it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be compared with other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . These compounds share similar structural features but may exhibit different biological activities and therapeutic potentials . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNXHBVHHKZKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276581 | |
Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875628-76-5 | |
Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875628-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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